2,4,6-Tribromophenol

Catalog No.
S577040
CAS No.
118-79-6
M.F
C6H3Br3O
M. Wt
330.80 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Tribromophenol

CAS Number

118-79-6

Product Name

2,4,6-Tribromophenol

IUPAC Name

2,4,6-tribromophenol

Molecular Formula

C6H3Br3O

Molecular Weight

330.80 g/mol

InChI

InChI=1S/C6H3Br3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H

InChI Key

BSWWXRFVMJHFBN-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Br)O)Br)Br

Solubility

Slightly soluble (1-10 mg/ml) (NTP, 1992)
Sol in alcohol, chloroform, ether, glycerol oils
Very soluble in ethanol; soluble in ether, benzene, carbon tetrachloride, chloroform, acetic acid
Sol in caustic alkaline solutions
In water, 70 mg/L at 15 °C
0.07 mg/mL at 15 °C
Solubility in water, g/100ml at 25 °C: 0.007

Synonyms

1,3,5-Tribromo-2-hydroxybenzene; 2,4,6-Tribromophenol; Bromkal Pur 3; Bromol; Flammex 3BP; NSC 2136; PH 73

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)Br

Environmental Science and Monitoring

  • Occurrence and Fate: TBP is widely studied due to its presence in various environmental matrices. Research investigates its concentrations in air, water, sediment, and biota (living organisms) . This helps understand its environmental distribution, persistence, and potential risks.
  • Toxicology and Ecotoxicology: Research explores the potential health and ecological effects of TBP exposure. Studies examine its effects on various organisms, including humans, wildlife, and aquatic life . This information is crucial for environmental risk assessment and regulation.

Chemical and Material Science

  • Synthesis and Characterization: Research focuses on developing efficient methods for TBP synthesis and characterizing its physical and chemical properties . This knowledge is essential for understanding its behavior in various applications.
  • Degradation Products: TBP is sometimes used as a reference compound in studies investigating the degradation pathways and environmental fate of other brominated flame retardants . This helps assess the potential environmental impact of these related compounds.

Biomedical Research

  • Antimicrobial Properties: TBP's potential as an antimicrobial agent has been explored in some studies. Research investigates its activity against various bacteria and fungi, including those relevant to human health . However, further research is needed to determine its efficacy and safety for potential antimicrobial applications.

2,4,6-Tribromophenol is a brominated derivative of phenol, characterized by the presence of three bromine atoms attached to the aromatic ring at the 2, 4, and 6 positions. Its chemical formula is C₆H₃Br₃O, and it appears as a white to pale pink crystalline powder with a distinctive acrid odor reminiscent of phenol. This compound is primarily utilized as a fungicide and wood preservative, and it serves as an intermediate in the synthesis of flame retardants, particularly brominated epoxy resins .

The specific mechanism of action for 2,4,6-tribromophenol as a fungicide is not entirely understood. However, it is believed to disrupt the cell membrane function of fungi, leading to cell death [].

  • Toxicity: 2,4,6-Tribromophenol can be harmful if inhaled, ingested, or absorbed through skin contact []. It may cause irritation to the eyes, skin, and respiratory system [].
  • Flammability: Data on the flammability of 2,4,6-tribromophenol is limited. However, due to the presence of a hydroxyl group, it is likely less flammable than pure phenol.
  • Reactivity: 2,4,6-Tribromophenol may react with strong oxidizing agents.

The synthesis of 2,4,6-Tribromophenol typically involves the bromination of phenol. When phenol is treated with elemental bromine in a controlled reaction, it undergoes electrophilic substitution, resulting in the formation of 2,4,6-Tribromophenol. The reaction can be summarized as follows:

C6H5OH+3Br2C6H3Br3O+3HBr\text{C}_6\text{H}_5\text{OH}+3\text{Br}_2\rightarrow \text{C}_6\text{H}_3\text{Br}_3\text{O}+3\text{HBr}

This reaction occurs readily at room temperature and results in a white precipitate of the product . The hydroxyl group on phenol activates the benzene ring, making it more susceptible to further bromination.

Research indicates that 2,4,6-Tribromophenol exhibits potential endocrine-disrupting properties. It has been shown to interfere with cellular calcium signaling in neuroendocrine cells, raising concerns about its effects on reproduction and development in aquatic organisms like zebrafish . Additionally, microbial metabolism of this compound can yield 2,4,6-tribromoanisole, which is known for its musty odor and has been implicated in product recalls due to its low detection threshold .

The most common method for synthesizing 2,4,6-Tribromophenol involves the direct bromination of phenol using bromine water. Alternative synthesis routes include:

  • Bromination in Methanol: A solution of phenol in methanol can react with bromine to yield high purity 2,4,6-Tribromophenol .
  • Controlled Conditions: Industrial production often employs controlled conditions to optimize yield and minimize byproducts .

2,4,6-Tribromophenol is primarily used in:

  • Flame Retardants: It serves as an intermediate in producing flame retardants for various materials .
  • Fungicides: Its fungicidal properties make it useful as a wood preservative and in agricultural applications .
  • Pharmaceuticals: It has antiseptic applications in some pharmaceutical preparations .

Studies have highlighted the potential for 2,4,6-Tribromophenol to disrupt endocrine function. Specifically:

  • Calcium Signaling: The compound has been linked to disturbances in calcium signaling pathways in neuroendocrine cells .
  • Environmental Impact: Its metabolites can affect aquatic life forms and may lead to significant ecological consequences due to their persistence and bioaccumulation potential .

Several compounds share structural similarities with 2,4,6-Tribromophenol. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeKey UsesUnique Properties
2,4-DibromophenolBrominated phenolIntermediate for flame retardantsLess toxic than 2,4,6-Tribromophenol
2-BromophenolMonobrominated phenolAntisepticLower reactivity compared to tribrominated versions
2,4-DichlorophenolChlorinated phenolHerbicideStronger antibacterial properties
2,3-DibromophenolBrominated phenolFungicideSimilar fungicidal activity but less widespread use

The presence of three bromine atoms in 2,4,6-Tribromophenol enhances its reactivity and functional applications compared to its dibromo or monochloro counterparts. Its unique properties make it particularly effective as a flame retardant and fungicide while raising concerns regarding its biological activity and environmental impact .

Physical Description

Soft, long, white crystals with a bromine odor. (NTP, 1992)
Pellets or Large Crystals
White solid with an odor of bromine; [Hawley] White to pink solid; [ICSC] Off-white or pink flakes; [MSDSonline]
Solid
WHITE-TO-PINK POWDER.

Color/Form

Needles from alcohol; prisms from benzene
Long crystals
Soft, white needles

XLogP3

4.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

329.77135 g/mol

Monoisotopic Mass

327.77340 g/mol

Boiling Point

471 °F at 760 mmHg (Sublimes at 540-554 °F at 764 mmHg) (NTP, 1992)
286 °C

Heavy Atom Count

10

Taste

Sweet

Vapor Density

Relative vapor density (air = 1): 2.5

Density

2.55 at 68 °F (NTP, 1992) - Denser than water; will sink
2.55 g/cu cm at 20 °C
2.55 g/cm³

LogP

4.13
4.13 (LogP)
log Kow = 4.13
4.13

Odor

Penetrating bromine odor

Decomposition

Hazardous Decomposition Products: Carbon monoxide, Carbon dioxide, Hydrogen bromide gas.

Melting Point

203 to 205 °F (NTP, 1992)
94-96 °C
87 - 89 °C
95.5 °C

UNII

YS6K3EU393

Related CAS

25721-68-0
5175-83-7 (bismuth(3+) salt)

GHS Hazard Statements

Aggregated GHS information provided by 180 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 180 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 179 of 180 companies with hazard statement code(s):;
H317 (94.97%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (98.32%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (94.97%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

2,4,6-tribromophenol decreased the respiration rate of isolated rat liver mitochondria by inhibiting the NAD-dependent dehydrogenases. The higher pK value & stronger the hydrophobic properties, the greater the inhibitory effect on respiration.

Vapor Pressure

0.000303 [mmHg]
Vapor pressure, Pa at 25 °C: 0.007

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

118-79-6

Absorption Distribution and Excretion

... The absorption, distribution, and elimination of /tribromophenol/ were examined in male or female Holzman albino rats after a single oral administration at doses from 4.04 to 5.34 mg/kg. /Tribromophenol/ was rapidly absorbed in rats. The bulk of the radioactivity (77 %) was readily excreted via urine and 2 to 14 % were eliminated in the feces, within 48 hours. The pharmacokinetics of this substance in rats appeared to follow a one compartment open model system.
Absorption, distribution, and elimination of 2,4,6-TBP were examined in 2 male and 10 female Holzman's albino rats (2 or 3 rats per group) after a single oral administration at doses from 4 to 5.3 mg/kg body weight. 2,4,6-TBP was rapidly absorbed, with the concentration in blood peaking after 1 hr at 4.6 mg/kg body weight. The bulk of radioactivity (50-91%) was rapidly excreted via urine, with 4-14% eliminated in the feces within 48 hr. The 2,4,6-TBP concentration in blood fell to 0.002 mg/kg within 24 hr. About 0.01% of the administered dose was retained in all tissues after 48 hr, with detectable residues (>2 ug/kg) in the kidneys (27 ug/kg), liver (6 ug/kg), and lungs (14 ug/kg). The pharmacokinetics in the rats appeared to follow a one-compartment model system. 2,4,6-TBP was rapidly distributed in the body, and the rate of elimination in urine was proportional to the concentration in the blood. The rate constant for elimination was 0.3, and the half-life in blood was 2.03 hr.
The binding of two organohalogen substances, pentabromophenol (PBP) and 2,4,6-tribromophenol (TBP), to human transthyretin (TTR), a thyroid hormone transport protein, has been studied by in vitro competitive binding assays and by X-ray crystallography. Both compounds bind to TTR with high affinity, in competition with the natural ligand thyroxine (T4). The crystal structures of the TTR-PBP and TTR-TBP complexes show some unusual binding patterns for the ligands. They bind exclusively in the `reversed' mode, with their hydroxyl group pointing towards the mouth of the binding channel and in planes approximately perpendicular to that adopted by the T4 phenolic ring in a TTR-T4 complex, a feature not observed before. The hydroxyl group in the ligands, which was previously thought to be a key ingredient for a strong binding to TTR, does not seem to play an important role in the binding of these compounds to TTR. In the TTR-PBP complex, it is primarily the halogens which interact with the TTR molecule and therefore must account for the strong affinity of binding. The interactions with the halogens are smaller in number in TTR-TBP and there is a decrease in affinity, even though the interaction with the hydroxyl group is stronger than that in the TTR-PBP complex.

Wikipedia

2,4,6-Tribromophenol

Biological Half Life

Two male and 10 female Holzman's albino rats (2 or 3 rats per group) /were administered/ a single oral administration at doses from 4 to 5.3 mg/kg body weight. The half-life in blood was 2.03 hr.

Methods of Manufacturing

... By controlled bromination of phenol.
Phenol + bromine (ring bromination)
... When a solution of phenol in methanol is reacted with bromine, aromatic substitution produces a 96% yield of the flame retardant intermediate, 2,4,6-tribromophenol.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Phenol, 2,4,6-tribromo-: ACTIVE
T - indicates a substance that is the subject of a final TSCA section 4 test rule.
THE FORMATION OF 2,4,6-TRIBROMOPHENOL RESULTS FROM THE CHLORINATION OF WATER CONTAINING PHENOL & BROMINE AT PH 7.4. DIRECT BROMINATION WITH HYPOBROMOUS ACID IS COMPARED WITH BROMINATION BY HYPOCHLOROUS ACID & BROMINE ION. UNDER CONDITIONS WHEN HOCL IS NOT LIMITING, A HIGHER YIELD OF BROMINE SUBSTITUTION PRODUCTS CAN BE EXPECTED FROM BROMINATION BY HOCL + BROMINE ION THAN BY DIRECT BROMINATION BY HOBR.

Analytic Laboratory Methods

A solid-phase microextraction (SPME) method for the ultra-trace determination of brominated phenols in aqueous samples ... is reported ... . 3,5,3',5'-tetrabromobisphenol A (TBBPA), the most widely used brominated flame retardant, and other phenolic flame retardants in commercial use, such as 2,4-dibromophenol (2,4-DBP), 2,4,6-tribromophenol (TBP) and pentabromophenol (PBP) have been included as target analytes. The analytical procedure involves the in situ acetylation-SPME and gas chromatography-mass spectrometry (GC-MS) determination of the target analytes. ...
The use of 2,4,6-tribromophenol (2,4,6-TBP)-contaminated wood materials in the food industry poses a risk of significant economical losses due to food contamination. In this work an efficient and reliable immunochemical method for analysis of TBP in wood samples has been established consisting of alkaline wood extraction followed by analysis on a microplate ELISA (enzyme-linked immunosorbent assay). TBP is efficiently extracted from wood samples in 10 min and directly measured after 10-fold buffer dilution to avoid matrix interferences. The analytical procedure has a limit of detection of 45 ng/g of TBP in wood (1.5 ug/L in extracts)...
A METHOD FOR DETERMINING TRACE CONCN OF CARBOXYLIC ACIDS & PHENOLS, INCLUDING 2,4,6-TRIBROMOPHENOL, FROM AQUEOUS SOLUTION IS DESCRIBED. THIS IS ACCOMPLISHED BY A CONCN STEP USING MACRORETICULAR RESINS WITH PYRIDINE ELUTION, SUBSEQUENT DERIVATIZATION WITH BIS-TRIMETHYLSILYL ACETAMIDE, & ANALYSIS BY GAS CHROMATOGRAPHY.
STEAM DISTILLATION SEPARATES HYDROCARBONS & VOLATILE PHENOLS, INCLUDING 2,4,6-TRIBROMOPHENOL, FROM ACIDIFIED SEDIMENT SAMPLE. SEPARATION OF PHENOLS FROM CARBOXYLIC ACIDS IS ACHIEVED BY EXTRACTIVE ACETYLATION OF PHENOLS FROM AN ALKALINE BUFFER.
Method: DOE OM100R; Procedure: gas chromatography with mass spectrometer ion trap detector; Analyte: 2,4,6-tribromophenol; Matrix: solid waste matrices, soils, and groundwater; Detection Limit: 26 ug/L.

Clinical Laboratory Methods

A method for determination of phenolic flame-retardants in human plasma utilizing solid-phase extraction (SPE) and gas chromatography with electron-capture mass spectrometric detection (GC-ECMS), has been developed. The plasma lipids were decomposed by application of concentrated sulfuric acid directly on the polystyrene-divinylbenzene SPE column. The method has been validated for 2,4,6-tribromophenol (TriBP), pentabromophenol (PeBP), tetrachlorobisphenol-A (TCBP-A) and tetrabromobisphenol-A (TBBP-A) in the concentration range 1.2-25, 0.4-40, 4-200 and 4-200 pg/g plasma, respectively. ... The estimated detection limits of TriBP, PeBP, TCBP-A and TBBP-A were 0.3, 0.4, 3.0 and 0.8 pg/g plasma, respectively. The method has been used for analysis of plasma samples from potentially occupationally exposed human individuals.

Storage Conditions

Keep tightly closed.

Dates

Modify: 2023-08-15

Oxidative degradation of 2,4,6-tribromophenol by SBA-15 supported metal tetrakis(1-methylpyridinium-4-yl)porphyrins in the presence of humic substances

Qianqian Zhu, Shanshan Yin, Xizhuo Jiang, Chaomin Chen, Wei Fang, Zhenxin Zhang, Yanshuo Li, Masami Fukushima
PMID: 34431438   DOI: 10.1080/10934529.2021.1959172

Abstract

Metal tetrakis(1-methylpyridinium-4-yl)porphyrins were immobilized on sulfonated SBA-15 (MTMPyP-SO
-
-SBA-15, M = Fe, Mn, Zn) for oxidative degradation of 2,4,6-tribromophenol in the presence of humic substances. The influence of the central metal of metalloporphyrins, pH, and catalyst dosage on the 2,4,6-tribromophenol degradation was investigated. FeTMPyP-SO
-
-SBA-15 and MnTMPyP-SO
-
-SBA-15 showed the catalytic activities. The activity of MnTMPyP-SO
-
-SBA-15 was more strongly inhibited by humic substances than that of FeTMPyP-SO
-
-SBA-15. Kinetic study indicated that humic substances suppressed the generation of high valent metal-oxo species in MnTMPyP-SO
-
-SBA-15 at slightly acid condition. There was a clear linear relationship between the content of phenolic-OH and aromatic-C in humic substances and the corresponding inhibition ability. The inhibition by humic substances is probably ascribed to the coordination of humic substances with the monopersulfate species of MnTMPyP-SO
-
-SBA-15, which prevented the formation of the reactive Mn-oxo species.


2,4,6-Tribromophenol is toxic to Oreochromis niloticus (Linnaeus, 1758) after trophic and subchronic exposure

Nilce Mary Turcatti Folle, Maristela Azevedo-Linhares, Juan Ramon Esquivel Garcia, Luíse Esquivel, Sonia Regina Grotzner, Elton Celton de Oliveira, Francisco Filipak Neto, Ciro Alberto de Oliveira Ribeiro
PMID: 33168290   DOI: 10.1016/j.chemosphere.2020.128785

Abstract

The presence of 2,4,6-Tribromophenol (TBP) in the environment increased the risk of exposure to aquatic organisms affecting the animal development or metabolism. The current study investigated the low, subchronic and trophic effect of TBP in both, male and female adult of Oreochromis niloticus. The fish were exposed to 0.5 or 50 ng g
of TBP every ten days for 70 days. Then, hepatosomatic (HSI) and gonadosomatic (GSI) indexes, erythrocyte parameters (hemoglobin content, nuclear morphology and morphometrical abnormalities), biochemical endpoints (glutathione S-Transferase and catalase activities, non-protein thiols, lipid peroxidation and protein carbonylation levels in the liver; and acetylcholinesterase activity in the brain and muscle), histopathological analysis (liver) and vitellogenin levels (plasma) were considered. TBP affected the HSI in male and female fish, but not the GSI. Principal Component Analysis revealed that erythrocytes from males are more sensitive to TBP exposure. Likewise, TBP induced the expression of vitellogenin, CAT activity and liver lesion in male fish comparatively with control group, but GST and NPT were influenced only by sex. Finally, the results showed that the antioxidant mechanism and cholinesterase activity effects were more pronounced in male than in female. The current data shows evidences of estrogenic endocrine disruption and toxicity in O. niloticus exposed to TBP, revealing the risk of exposure to biota.


Bioconcentration of 2,4,6-tribromophenol (TBP) and thyroid endocrine disruption in zebrafish larvae

Juanjuan Fu, Yongyong Guo, Min Wang, Lihua Yang, Jian Han, Jae-Seong Lee, Bingsheng Zhou
PMID: 32871520   DOI: 10.1016/j.ecoenv.2020.111207

Abstract

2,4,6-tribromophenol (TBP) is generally used as a brominated flame retardant but is produced in the degradation of tetrabromobisphenol-A. Although TBP is frequently detected in the environment and in various biota, including fish species, we still know little about its toxicity and environmental health risk. Here we investigated the bioconcentration and effects of TBP on the thyroid endocrine system by using zebrafish as a model. Zebrafish embryos (2 h post-fertilization, hpf) were exposed to five concentrations of TBP (0, 0.3, 1, 10, and 100 μg/L) until 144 hpf. According to our chemical analysis, TBP underwent bioconcentration in zebrafish larvae. However, acute exposure to TBP did not affect the hatching of embryos or their risk of malformation, nor the growth and survival of larvae, indicating low developmental toxicity of TBP. The whole-body thyroxine (T4) contents were significantly increased in zebrafish larvae after exposure to TBP, indicating thyroid endocrine disruption occurred. Gene transcription levels in the hypothalamic-pituitary-thyroid (HPT) axis were also examined in larvae; these results revealed that the transcription of corticotrophin-releasing hormone (crh), thyrotropin-releasing hormone (trh), and thyroid-stimulating hormone (tshβ) were all significantly downregulated by exposure to TBP. Likewise, genes encoding thyronine deiodinases (dio1, dio2, and dio3a/b) and thyroid hormone receptors (trα and trβ) also had their transcription downregulated in zebrafish. Further, the gene transcription and protein expression of binding and transport protein transthyretin (TTR) were significantly increased after TBP exposure. Taken together, our results suggest the bioavailability of and potential thyroid endocrine disruption by TBP in fish.


2,4,6-Tribromophenol Disposition and Kinetics in Pregnant and Nursing Sprague Dawley Rats

Gabriel A Knudsen, Margaret Chapman, Andrew W Trexler, Christopher T Juberg, Linda S Birnbaum
PMID: 32780832   DOI: 10.1093/toxsci/kfaa133

Abstract

2,4,6-Tribromophenol (TBP, CAS no. 118-79-6) is a brominated chemical used as a precursor, flame retardant, and wood antifungal agent. TBP is detected in environmental matrices and biota, including human breast milk, placenta, and serum. To address reports of TBP accumulation in human placenta and breast milk, studies were conducted to characterize TBP disposition and toxicokinetics in timed-pregnant or nursing Sprague Dawley rats following a single oral dose to the dam. Animals were administered [14C]-TBP (10 μmol/kg, 25 µCi/kg, 4 ml/kg) by gavage on gestation day 12 and 20, or postnatal day 12 and serially euthanized between 15 min and 24 h for collection of blood and tissues from the dam and fetuses/pups. Observed plasma TBP Cmax (3 and 7 nmol/ml) occurred at 15 min in both GD12 and GD20 dams while Cmax (3 nmol/ml) was observed at 30 min for PND12 dams. Concentrations in tissues followed plasma concentrations, with kidneys containing the highest concentrations at 30 min. GD12 litters contained a sustained 0.2%-0.3% of the dose (5-9 nmol/litter) between 15 min and 6 h while GD20 fetuses (2%-3%) and placentas (0.3%-0.5%) had sustained levels between 30 min and 12 h. The stomach contents (approx. 1 nmol-eq/g, 6-12 h), livers (0.04-0.1 nmol-eq/g) and kidneys (0.1-0.2 nmol-eq/g) of PND12 pups increased over time, indicating sustained exposure via milk. Systemic exposure to TBP and its metabolites occurs in both the directly exposed mother and the indirectly exposed offspring and is rapid and persistent after a single dose in pregnant and nursing rats.


Compartmentalization and Excretion of 2,4,6-Tribromophenol Sulfation and Glycosylation Conjugates in Rice Plants

Qing Zhang, Wenqian Kong, Linfeng Wei, Xingwang Hou, Qianchi Ma, Yanna Liu, Yadan Luo, Chunyang Liao, Jiyan Liu, Jerald L Schnoor, Guibin Jiang
PMID: 33544574   DOI: 10.1021/acs.est.0c07184

Abstract

The most environmentally abundant bromophenol congener, 2,4,6-tribromophenol (2,4,6-TBP, 6.06 μmol/L), was exposed to rice for 5 d both in vivo (intact seedling) and in vitro (suspension cell) to systematically characterize the fate of its sulfation and glycosylation conjugates in rice. The 2,4,6-TBP was rapidly transformed to produce 6 [rice cells (3 h)] and 8 [rice seedlings (24 h)] sulfated and glycosylated conjugates. The predominant sulfation conjugate (TP
, 93.0-96.7%) and glycosylation conjugate (TP
, 77.1-90.2%) were excreted into the hydroponic solution after their formation in rice roots. However, the sulfation and glycosylation conjugates presented different translocation and compartmentalization behaviors during the subsequent Phase III metabolism. Specifically, the sulfated conjugate could be vertically transported into the leaf sheath and leaf, while the glycosylation conjugates were sequestered in cell vacuoles and walls, which resulted in exclusive compartmentalization within the rice roots. These results showed the micromechanisms of the different compartmentalization behaviors of 2,4,6-TBP conjugates in Phase III metabolism. Glycosylation and sulfation of the phenolic hydroxyl groups orchestrated by plant excretion and Phase III metabolism may reduce the accumulation of 2,4,6-TBP and its conjugates in rice plants.


Low concentration of 2,4,6-tribromophenol (TBP) represents a risk to South American silver catfish Ramdia quelen (Quoy and Gaimard, 1824) population

Nilce Mary Turcatti Folle, Maristela Azevedo-Linhares, Juan Ramon Esquivel Garcia, Angie Thaisa da Costa Souza, Sonia Regina Grötzner, Elton Celton de Oliveira, Alex Fabiano Paulin, Natalicio Ferreira Leite, Francisco Filipak Neto, Ciro Alberto de Oliveira Ribeiro
PMID: 31677565   DOI: 10.1016/j.ecoenv.2019.109815

Abstract

The 2,4,6-tribromophenol (TBP) is an environmental persistent pollutant widely used as flame retardant, antimicrobial and insecticide agent in wood preservation and plastic production. Currently, TBP is found in environmental compartments such as soil, freshwater, groundwater, sewage sludge and domestic dust, but the effects to biota and the risk of exposure to aquatic vertebrates are still scarce. In the present study, Rhamdia quelen fish embryos (8 h post-fertilization - hpf) were exposed to 0.3 and 3.0 μg L
of TBP until 96 hpf. Biochemical biomarkers, hatching, survival and larvae/embryo malformations were evaluated after exposure. Additionally, a mathematical model was proposed to evaluate the effects along further generations. The results showed that TBP decreased the survival level but did not cause significant difference in the hatching rates. After 72 and 96 hpf, individuals from the highest tested concentration group showed more severe malformations than individuals from control and the lower concentrations groups. The deformities were concentrated on the embryos facial region where the sensorial structures related to fish behavior are present. The biochemical biomarkers revealed both oxidative stress and neurotoxicity signs after exposure to the contaminant, while the application of the mathematical model showed a decrease of population in both tested TBP concentrations. In conclusion, the current results demonstrated that TBP is toxic to R. quelen embryos and represents a risk to population after early life stage exposure.


Fate of 2,4,6-Tribromophenol in Soil Under Different Redox Conditions

Xiong Jia, Wenji Wang, Yao Yao, Yujie He, Philippe F-X Corvini, Rong Ji
PMID: 32222794   DOI: 10.1007/s00128-020-02835-8

Abstract

Fate of 2,4,6-tribromophenol (TBP) in environmental matrices is obscure. We used
C-tracer to investigated mineralization, transformation, and non-extractable residue (NER)-formation of TBP in a soil under continuously oxic, continuously anoxic, and anoxic-oxic alteration conditions. In all cases, TBP rapidly dissipated, mineralized to CO
, and formed NERs in the soil. Considerable amounts of transformation products (2-12%) were detected during the incubation. Marked mineralization (13-26%) indicated that soil microorganisms used TBP as their energy source. About 62-70% of the initial radioactivity was transformed into NERs, being mainly attributed to binding to humic and fulvic acid fractions. TBP transformation was significantly faster under oxic conditions than under anoxic conditions, and was boosted when the soil redox changed from anoxic to oxic state. The results provide new insights into fate of TBP in soil and suggest the importance to evaluate the stability of NERs for risk assessment of TBP in soil.


Association of Bolster Duration With Uptake Rates of Fibula Donor Site Skin Grafts

Abel P David, Chase Heaton, Andrea Park, Rahul Seth, P Daniel Knott, Jeffrey D Markey
PMID: 32297916   DOI: 10.1001/jamaoto.2020.0160

Abstract

The fibula free flap donor site is associated with both short-term and long-term morbidity. Split-thickness skin graft (STSG) loss can lead to long delays in donor site healing and is associated with significant adverse sequelae. Patients may experience initial good STSG uptake after bolster removal but may have subsequent partial or total loss related to contact pressure or shearing.
To determine if increased duration of bolster use is associated with increased STSG uptake rates following fibula free flap reconstruction.
This retrospective cohort study included patients 18 years and older undergoing fibula free flap reconstruction following head and neck extirpative surgery at a tertiary care academic medical center from May 2013 to March 2019. The donor sites were photographed 4 weeks postoperatively, and areas of graft uptake were measured using image processing software. The baseline demographic, comorbidity, and operative characteristics were also collected.
A fine mesh gauze with 3% bismuth tribromophenate and petrolatum blend bolster was sutured over leg STSGs placed on fibula free flap donor sites intraoperatively, and the ankle and lower leg were immobilized for 5 days in a plaster splint. Bolsters were either removed on postoperative day 5 or 14. Thereafter, the STSGs were covered with a petroleum and bismuth gauze and a cotton dressing.
Rates of donor site infection and STSG percentage uptake at 4 weeks.
Of the 42 included patients, 31 (74%) were male, and the mean (SD) age was 62.1 (13.1) years. A total of 20 patients were included in the 5-day group, and 22 were included in the 14-day group. The 14-day bolster group had a higher mean percentage skin graft uptake rate compared with the 5-day bolster duration group (77.5% vs 59.9%), with an effect size of -0.632 (95% CI, -1.260 to -0.004). Patients with Adult Comorbidity Evalution-27 scores of 3 had poorer rates of STSG uptake compared with patients with Adult Comorbidity Evalution-27 scores of 0 to 2 (65.9% vs 82.9%), with an effect size of 0.599 (95% CI, -0.191 to 1.389). No donor site infections were noted in either group.
Fourteen-day bolster application to the fibula free flap donor site was associated with better STSG uptake rates than 5-day bolster application.


Environmental pollutant induced cellular injury is reflected in exosomes from placental explants

Samantha Sheller-Miller, Enkhtuya Radnaa, Yuko Arita, Darios Getahun, Richard J Jones, Morgan R Peltier, Ramkumar Menon
PMID: 31675489   DOI: 10.1016/j.placenta.2019.10.008

Abstract

Exosomes are intercellular signaling vesicles whose cargo reflects the physiological status of the cell of their origin and can regulate gene expression in other tissues. Polybrominated diphenyl ethers (PBDEs) and bisphenols (A [BPA], Tetrabromobisphenol A [TBBPA], and 2,4,6-Tribromophenol [TBP]) are common environmental pollutants known to increase the risk for spontaneous preterm birth (PTB). We hypothesized that placental exposure to these environmental pollutants causes exosome cargo changes that reflect exposure associated placental response.
Full-term, C-section placenta explants were treated with PBDE congeners (47, 100, 153, 209), TBBPA, TBP or BPA for 24 h. Exosomes were isolated from media by sequential ultracentrifugation and purified by size exclusion chromatography. Exosomes were characterized by electron microscopy, nanoparticle tracking analysis and Western blot. Proteomics identified differentially expressed exosomal proteins and Ingenuity pathway analysis (IPA) determined biological functions and pathways represented by identified proteins.
Regardless of treatment, placental expressed exosomes markers (PLAP, CD9, CD63, 81 and ALIX), had a size distribution between 50 and 175 nm and were present in the conditioned medium at 5-8 x 10
exosomes/mL. Proteomic analysis identified 2598 proteins which demonstrated that specific pollutants caused differential expression of specific proteins, including alarmin, High Mobility Group Box 1 (HMGB1), MAPK14 (p38 MAPK) and GSK3β. IPA revealed an inhibition of pathways associated with cell survival, tissue repair and proliferation, as well as activation of cell death pathways (e.g. necrosis).
Environmental exposure of placental explants did not change the quantity of exosomes or their characteristics. However, exosome cargo composition exposed to some environment pollutants may be involved in placental nuclear and cellular injury and inflammation.


Evaluation of the Effect of Selected Brominated Flame Retardants on Human Serum Albumin and Human Erythrocyte Membrane Proteins

Monika Jarosiewicz, Katarzyna Miłowska, Anita Krokosz, Bożena Bukowska
PMID: 32486253   DOI: 10.3390/ijms21113926

Abstract

Brominated flame retardants (BFRs) have been using to reduce the flammability of plastics contained in many products, such as household articles, furniture, mattresses, textiles or insulation. Considering the fact that these compounds may be released into the environment leading to the exposure of living organisms, it is necessary to study their possible effects and mechanisms of action. Proteins play a crucial role in all biological processes. For this reason, a simple model of human serum albumin (HSA) was chosen to study the mechanism of BFRs' effect on proteins. The study determined interactions between selected BFRs, i.e., tetrabromobisphenol A (TBBPA), tetrabromobisphenol S (TBBPS), 2,4-dibromophenol (2,4-DBP), 2,4,6-tribromophenol (2,4,6-TBP) and pentabromophenol (PBP), and HSA by measurement of fluorescence of intrinsic tryptophan and absorbance of circular dichroism (CD). In addition, in order to understand the possible effect of these compounds in their native environment, the effect of BFRs on membrane proteins of human erythrocytes (red blood cells, RBCs) was also assessed. Among bromophenols, PBP had the strongest oxidative effect on RBC membrane, and 2,4-DBP demonstrated the weakest fluorescence-quenching effect of both membrane tryptophan and HSA. By contrast to PBP, 2,4-DBP and 2,4,6-TBP caused spatial changes of HSA. We have observed that among all analyzed BFRs, TBBPA caused the strongest oxidation of RBC membrane proteins and the model HSA protein, causing reduction of fluorescence of tryptophan contained in them. TBBPA also changed albumin conformation properties, leading to impairment of the α-helix structure. However, TBBPS had the weakest oxidative effect on proteins among studied BFRs and did not affect the secondary structure of HSA.


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